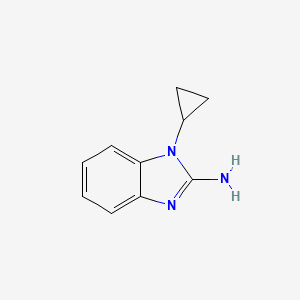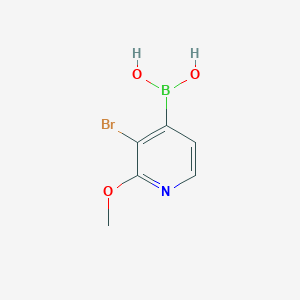
(3-Bromo-2-methoxypyridin-4-yl)boronic acid
Overview
Description
(3-Bromo-2-methoxypyridin-4-yl)boronic acid: is an organic compound characterized by a pyridine ring substituted with a bromine atom at the 3-position, a methoxy group at the 2-position, and a boronic acid group at the 4-position. This compound is of interest in various fields of chemistry due to its utility in organic synthesis, particularly in cross-coupling reactions.
Mechanism of Action
Target of Action
The primary target of (3-Bromo-2-methoxypyridin-4-yl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a boronic acid derivative, which is commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, the boronic acid compound transfers a formally nucleophilic organic group from boron to palladium . This process is crucial for the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It is known that boronic acid derivatives are generally stable and readily prepared . They are also considered environmentally benign
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This is a fundamental process in the construction of complex organic molecules, which can have various applications in medicinal chemistry and material science. For example, derivatives of this compound have shown promising biological activities, including antimicrobial activity and cytotoxicity against cancer cell lines.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction conditions are exceptionally mild and tolerant of various functional groups . Boronic esters are sensitive to hydrolysis under mild acidic or basic conditions . Therefore, the reaction environment needs to be carefully controlled to ensure the successful application of this compound.
Biochemical Analysis
Biochemical Properties
The key feature of (3-Bromo-2-methoxypyridin-4-yl)boronic acid is its role in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well studied, suggesting that they may influence cell function by interacting with key enzymes or proteins.
Molecular Mechanism
The molecular mechanism of action of this compound is not well documented. In the context of SM coupling, it participates in transmetalation, a process where it is transferred from boron to palladium
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the direct borylation of pyridine derivatives. One common approach involves the reaction of 3-bromo-2-methoxypyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction typically requires a palladium catalyst, a suitable base, and a boronic acid source.
Industrial Production Methods: On an industrial scale, the synthesis of (3-Bromo-2-methoxypyridin-4-yl)boronic acid may involve optimized conditions to ensure high yield and purity. Large-scale reactions often use continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
(3-Bromo-2-methoxypyridin-4-yl)boronic acid: undergoes various types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds. The compound acts as a boronic acid partner in the coupling with aryl or vinyl halides.
Oxidation and Reduction: The boronic acid group can be oxidized to boronic esters or reduced to borane derivatives.
Substitution Reactions: The pyridine ring can undergo nucleophilic substitution reactions, particularly at the bromine-substituted position.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and aryl/vinyl halides.
Oxidation: Common oxidizing agents include hydrogen peroxide or metal oxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds or styrenes.
Oxidation: Boronic esters.
Reduction: Borane derivatives.
Scientific Research Applications
(3-Bromo-2-methoxypyridin-4-yl)boronic acid: is extensively used in scientific research due to its versatility in organic synthesis. It is particularly valuable in the development of pharmaceuticals, agrochemicals, and materials science. Its role in Suzuki-Miyaura cross-coupling reactions makes it a key reagent in the synthesis of complex organic molecules.
Comparison with Similar Compounds
(3-Bromo-2-methoxypyridin-4-yl)boronic acid: is compared with other boronic acids and pyridine derivatives. Its uniqueness lies in the combination of the bromine and methoxy substituents on the pyridine ring, which enhance its reactivity and selectivity in cross-coupling reactions. Similar compounds include:
3-Bromopyridine boronic acid
2-Methoxypyridine boronic acid
4-Bromopyridine boronic acid
These compounds share structural similarities but differ in their substituents, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
(3-bromo-2-methoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BBrNO3/c1-12-6-5(8)4(7(10)11)2-3-9-6/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSVTTKSAVKBFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)OC)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BBrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674368 | |
| Record name | (3-Bromo-2-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-00-9 | |
| Record name | (3-Bromo-2-methoxypyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B1521676.png)
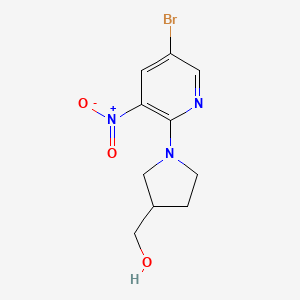
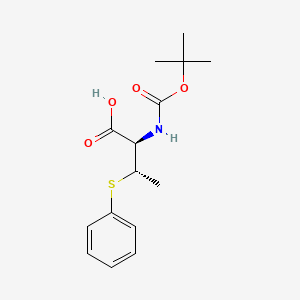
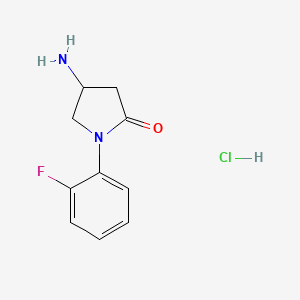
![2-(Piperidin-4-YL)-1H-pyrrolo[2,3-B]pyridine dihydrochloride](/img/structure/B1521683.png)
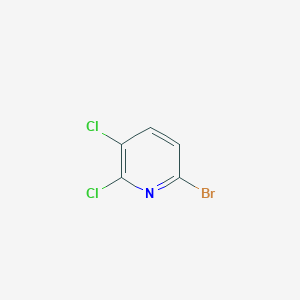


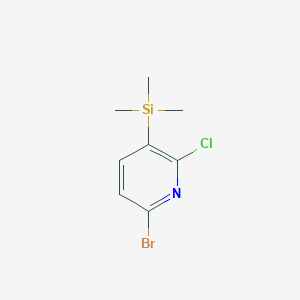
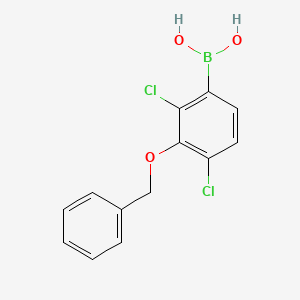
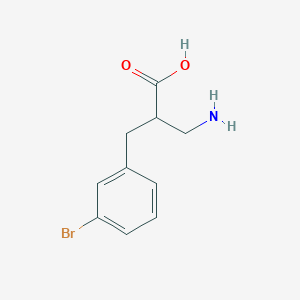
![[3-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1521694.png)
